Didodecyl but-2-enedioate

Description

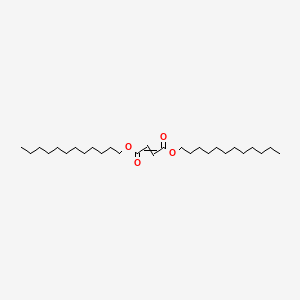

Structure

2D Structure

Properties

Molecular Formula |

C28H52O4 |

|---|---|

Molecular Weight |

452.7 g/mol |

IUPAC Name |

didodecyl but-2-enedioate |

InChI |

InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3 |

InChI Key |

HEJZJSIRBLOWPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization in Didodecyl But 2 Enedioate Production

Esterification Pathways and Catalytic Systems

The primary method for producing Didodecyl but-2-enedioate is through the esterification of but-2-enedioic acid (fumaric acid) with dodecyl alcohol. The choice of catalyst and reaction pathway is critical in determining the efficiency and environmental impact of the synthesis.

To enhance efficiency and introduce greener synthetic routes, ionic liquids have been investigated as catalysts for the production of this compound. Ionic liquids are salts that are liquid at low temperatures and are considered potential green alternatives to traditional catalysts due to their low vapor pressure, thermal stability, and potential for recyclability. frontiersin.orgelectrochem.org For the synthesis of dialkyl fumarates like this compound, acidic functionalized ionic liquids such as HSO₃-pmimHSO₄ have been effectively used. This catalytic approach can improve esterification efficiency, and key reaction parameters such as temperature (ranging from 80–120°C), the molar ratio of acid to alcohol (from 1:2 to 1:3), and catalyst loading (typically 3–7% w/w) are optimized to maximize product yield.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalytic System | Catalyst Examples | Typical Reaction Conditions | Key Features |

|---|---|---|---|

| Acid Catalysis | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Reflux in a solvent (e.g., toluene) with a Dean-Stark apparatus for water removal. | Conventional, cost-effective method; requires continuous removal of water to drive equilibrium. chemguide.co.uk |

| Ionic Liquid Catalysis | HSO₃-pmimHSO₄ | Temperature: 80–120°C; Molar Ratio (Acid:Alcohol): 1:2 to 1:3; Catalyst Loading: 3–7% w/w. | Considered a "green" alternative; offers high catalytic activity and potential for catalyst recycling. frontiersin.org |

An alternative pathway for synthesizing esters involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides (also known as acid chlorides). chemguide.co.ukcrunchchemistry.co.uk This method proceeds in two main steps. First, but-2-enedioic acid (fumaric acid) is converted into its corresponding acyl chloride, but-2-enedioyl dichloride (fumaryl chloride). This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃) under anhydrous conditions. crunchchemistry.co.ukchemguide.co.uk

In the second step, the highly reactive but-2-enedioyl dichloride reacts with dodecyl alcohol. chemistrystudent.com This reaction is a vigorous, often exothermic, nucleophilic acyl substitution that occurs readily at room temperature to yield this compound and hydrogen chloride (HCl) gas. chemguide.co.ukchemistrystudent.com Due to the high reactivity of acyl chlorides, this method does not require an acid catalyst and is essentially irreversible, leading to high product yields. crunchchemistry.co.uk

Esterification Employing Ionic Liquid Catalysis

Process Design and Optimization Strategies

To ensure the economic viability and efficiency of this compound production on an industrial scale, systematic optimization of reaction parameters is essential. Modern statistical methodologies provide powerful tools for achieving this goal.

Design of Experiments (DoE) is a statistical methodology used to efficiently optimize chemical reactions and processes. mt.commt.com Instead of studying one factor at a time, DoE allows for the simultaneous variation of multiple input parameters (factors) to determine their individual and interactive effects on a desired outcome (response), such as product yield or purity. asq.orgmoresteam.com

In the synthesis of this compound, key factors that can be investigated using DoE include reaction temperature, catalyst concentration, the molar ratio of reactants, and reaction time. mt.com By systematically varying these factors across a series of planned experiments, a mathematical model can be developed that describes the relationship between the factors and the response. This approach provides a comprehensive understanding of the process in fewer experiments compared to traditional methods, leading to faster process development and improved optimization. mt.com

Response Surface Methodology (RSM) is an advanced statistical technique, often used in conjunction with DoE, to model and optimize processes. thescipub.com It is particularly useful for situations where the response is influenced by several variables, and the goal is to find the combination of factors that results in the optimal response. theopeneducator.com

A Box-Behnken Design (BBD) is a specific type of RSM design that is highly efficient for fitting a second-order (quadratic) model. thescipub.comtheopeneducator.com BBDs require only three levels for each factor and are used to explore the relationships between process variables and responses. For the synthesis of this compound, a BBD can be employed to optimize parameters like reaction temperature, reactant molar ratio, and catalyst loading. The experimental design would consist of a set of runs where these parameters are varied according to the BBD matrix. The resulting data on product yield can then be used to generate a response surface plot, which visually represents the impact of the variables and helps identify the optimal operating conditions. theopeneducator.com

Table 2: Illustrative Box-Behnken Design for Optimizing this compound Synthesis

| Run | Factor 1: Temperature (°C) | Factor 2: Molar Ratio (Alcohol:Acid) | Factor 3: Catalyst Loading (% w/w) |

|---|---|---|---|

| 1 | 80 (-1) | 2:1 (-1) | 5 (0) |

| 2 | 120 (+1) | 2:1 (-1) | 5 (0) |

| 3 | 80 (-1) | 3:1 (+1) | 5 (0) |

| 4 | 120 (+1) | 3:1 (+1) | 5 (0) |

| 5 | 80 (-1) | 2.5:1 (0) | 3 (-1) |

| 6 | 120 (+1) | 2.5:1 (0) | 3 (-1) |

| 7 | 80 (-1) | 2.5:1 (0) | 7 (+1) |

| 8 | 120 (+1) | 2.5:1 (0) | 7 (+1) |

| 9 | 100 (0) | 2:1 (-1) | 3 (-1) |

| 10 | 100 (0) | 3:1 (+1) | 3 (-1) |

| 11 | 100 (0) | 2:1 (-1) | 7 (+1) |

| 12 | 100 (0) | 3:1 (+1) | 7 (+1) |

| 13 | 100 (0) | 2.5:1 (0) | 5 (0) |

| 14 | 100 (0) | 2.5:1 (0) | 5 (0) |

| 15 | 100 (0) | 2.5:1 (0) | 5 (0) |

Note: This table is an illustrative example of a 3-factor, 3-level Box-Behnken design. The (-1, 0, +1) represent the low, medium, and high levels of each factor, based on ranges identified in the literature.

Influence of Reaction Conditions on Isomeric Ratios and Yield

The synthesis of this compound is predominantly achieved through the esterification of a but-2-enedioic acid source with dodecyl alcohol. The reaction conditions are critical in determining the final product yield and, significantly, the ratio between the trans (fumarate) and cis (maleate) isomers. The trans isomer, didodecyl fumarate (B1241708), is often the target compound due to the specific properties conferred by its linear, rigid structure. vulcanchem.com

Key factors influencing the synthesis include the choice of catalyst, reaction temperature, molar ratio of reactants, and the effective removal of water, a byproduct of the esterification. Industrial production methods are optimized to ensure high yield and purity, often employing continuous reactors and azeotropic distillation to drive the reaction to completion. vulcanchem.com

Common catalysts for this process include strong mineral acids like sulfuric acid, organic acids such as p-toluenesulfonic acid, and more recently, ionic liquids. A patented method highlights the use of hydrogen halides (e.g., HCl) which can facilitate the direct isomerization of maleic anhydride (B1165640) intermediates into the more stable fumarate (trans) form, thereby eliminating the need to isolate maleate (B1232345) esters and reducing color impurities. vulcanchem.com This approach is particularly effective in achieving a high isomeric purity of the desired didodecyl (E)-but-2-enedioate. vulcanchem.com

The reaction temperature is typically maintained between 80°C and 140°C. vulcanchem.com Higher temperatures can increase the reaction rate but must be controlled to prevent side reactions or degradation. The molar ratio of dodecyl alcohol to the acid source is usually in excess to ensure complete conversion of the dicarboxylic acid. To maximize yield, water is continuously removed from the reaction mixture, commonly using a Dean-Stark apparatus with a solvent like toluene (B28343). Under optimized conditions, yields can be quite high, often in the range of 90-95%. vulcanchem.com

The table below summarizes typical reaction conditions employed in the synthesis of this compound.

| Parameter | Condition | Source(s) |

| Starting Materials | Fumaric Acid or Maleic Anhydride; Dodecyl Alcohol | vulcanchem.com |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, Hydrogen Halide | vulcanchem.com |

| Temperature | 80°C - 140°C | vulcanchem.com |

| Molar Ratio (Acid:Alcohol) | 1:2 to 1:3 | |

| Water Removal | Dean-Stark apparatus with Toluene | vulcanchem.com |

| Typical Yield | 90-95% | vulcanchem.com |

| Primary Isomer | trans (fumarate) | vulcanchem.com |

Derivatization Reactions and Functional Group Transformations

The ester functional groups and the carbon-carbon double bond in this compound are sites for various chemical transformations, allowing for its derivatization into other useful compounds.

Hydrolysis Kinetics and Mechanism Studies

The ester linkages in this compound are susceptible to hydrolysis, a reaction that involves the cleavage of these bonds by water. This process can be catalyzed by either an acid or a base. The reaction is reversible, and conditions must be managed to either promote hydrolysis or, during synthesis, to minimize it. smolecule.com

The mechanism under acidic or basic conditions involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the C-O bond of the ester and liberating dodecyl alcohol. The other product is the corresponding but-2-enedioic acid—fumaric acid from the trans isomer and maleic acid from the cis isomer.

This compound + 2 H₂O ⇌ But-2-enedioic Acid + 2 Dodecyl Alcohol

Maintaining a low water content is crucial during the synthesis of the ester to prevent the reverse reaction and ensure high purity of the final product.

Transesterification Processes and Products

Transesterification is a key process where the dodecyl (-C₁₂H₂₅) groups of this compound are exchanged with the alkyl group of another alcohol. wikipedia.org This reaction provides a pathway to synthesize a variety of other but-2-enedioate esters. The reaction is an equilibrium process that can be driven forward by using a large excess of the new alcohol or by removing one of the products, typically the displaced dodecyl alcohol. wikipedia.org

Like hydrolysis, transesterification can be catalyzed by acids or bases. wikipedia.org The mechanism involves the nucleophilic attack of the new alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate before the original alkoxy group (dodecanol) is eliminated. wikipedia.org

A significant industrial application of this reaction is in the production of polyesters. wikipedia.org In this process, a diester like this compound undergoes transesterification with a diol, such as ethylene (B1197577) glycol. The reaction forms a long-chain polymer (a polyester) and releases dodecanol (B89629). wikipedia.org

The table below illustrates potential transesterification reactions involving this compound.

| Reactant | Catalyst | Product 1 | Product 2 |

| Methanol | Acid or Base | Dimethyl but-2-enedioate | Dodecyl Alcohol |

| Ethylene Glycol | Acid or Base | Poly(ethylene but-2-enedioate) | Dodecyl Alcohol |

| 1,4-Butanediol | Acid or Base | Poly(butylene but-2-enedioate) | Dodecyl Alcohol |

Polymerization Chemistry and Macromolecular Architectures

Free Radical Polymerization of Didodecyl but-2-enedioate

Free radical polymerization is a common method for polymerizing unsaturated esters like this compound. google.commcpolymers.com The reactivity in polymerization is significantly influenced by the isomeric form of the monomer, with the trans-isomer (fumarate) and cis-isomer (maleate) showing different behaviors due to steric factors.

The free radical polymerization of dialkyl fumarates, including the didodecyl ester, can be initiated using various thermal initiators. The choice of initiator and reaction conditions has a significant impact on the polymerization rate and the properties of the resulting polymer. numberanalytics.com

Commonly used initiators are azo compounds and peroxides. researchgate.net Azobisisobutyronitrile (AIBN) is a frequently cited initiator for the polymerization of didodecyl fumarate (B1241708). Research has also evaluated other initiators like benzoyl peroxide (BPO). researchgate.net In some cases, redox initiator systems, such as tert-butyl hydroperoxide combined with a reducing agent, may be employed to initiate polymerization at lower temperatures. google.com

Polymerization can be carried out in bulk (solvent-free) or in solution using solvents like toluene (B28343) or benzene. scispace.com The reaction temperature is typically maintained between 60°C and 80°C to ensure a suitable rate of initiator decomposition and polymerization. scispace.com

Table 1: Initiator Systems and Reaction Conditions for Dialkyl Fumarate Polymerization

| Parameter | Details | Source(s) |

|---|---|---|

| Initiator Type | Azo compounds, Peroxides | researchgate.net |

| Specific Initiator | Azobisisobutyronitrile (AIBN) | |

| Initiator Conc. | 0.5–1.0 wt% | |

| Solvent | Toluene or solvent-free | |

| Temperature | 60–80°C | scispace.com |

| Duration | 24 hours to 5 days | scispace.com |

The homopolymerization of dialkyl fumarates is known to be challenging due to steric hindrance around the double bond. unlp.edu.ar However, polymerization of long-chain fumarates like didodecyl fumarate has been successfully achieved. scispace.com

The resulting homopolymers, poly(didodecyl fumarate), possess a distinct comb-like architecture. This structure arises from the long dodecyl alkyl chains extending from the polymer backbone. These side chains are capable of crystallizing into layered structures, a behavior confirmed by Differential Scanning Calorimetry (DSC) which shows crystallization and melting peaks. scispace.com The comb-like structure is a key factor influencing the polymer's thermal and mechanical properties. Research has also noted that these polymers can exhibit thermotropic liquid crystalline behavior at temperatures above 80°C.

Table 2: Key Findings in Homopolymerization of Didodecyl Fumarate

| Finding | Description | Source(s) |

|---|---|---|

| Polymer Architecture | Forms comb-like polymers due to long dodecyl side chains. | |

| Crystallinity | The alkyl side chains crystallize into layered structures. | scispace.com |

| Thermal Behavior | Exhibits melting and crystallization peaks observable via DSC. | scispace.com |

| Liquid Crystalline Phase | Can display thermotropic liquid crystalline properties above 80°C. | |

| Conversion | Achieved conversions are in the range of 30-40%. | scispace.com |

This compound readily participates in copolymerization with various vinyl monomers. unlp.edu.ar Copolymerization is a versatile method used to tailor the properties of the final polymer to meet the needs of specific applications, such as modifying solubility or improving mechanical properties. wikipedia.org

Table 3: Research on Didodecyl Fumarate-Vinyl Acetate (B1210297) Copolymers

| Application Area | Finding | Source(s) |

|---|---|---|

| Lubricating Oils | Copolymers are effective as pour point depressants and flow improvers. | unlp.edu.argoogle.com.pgresearchgate.net |

| Performance | The copolymer of didodecyl fumarate with vinyl acetate is recognized as highly effective for PPD applications. | researchgate.net |

| Controlling Factors | Performance depends on the comonomer molar ratio and polymer molecular weight. | unlp.edu.argoogle.com.pg |

This compound can be copolymerized with a range of alkyl acrylates. Research into dialkyl fumarates has explored copolymerization with monomers such as benzyl (B1604629) acrylate (B77674), p-nitrobenzyl acrylate, and 2-ethylhexyl acrylate. unlp.edu.ar These copolymerizations are typically initiated by free-radical systems. cir-safety.org The resulting copolymers combine the properties of both monomers; for instance, the long alkyl chains from the fumarate can enhance solubility in nonpolar media, while the acrylate component influences properties like flexibility and adhesion. mcpolymers.com Studies have also been conducted on terpolymers, such as those including vinyl acetate, butyl maleate (B1232345), and isobornyl acrylate. cir-safety.org

Table 4: Examples of Dialkyl Fumarate Copolymerization with Acrylates

| Comonomer | Initiator System | Research Focus | Source(s) |

|---|---|---|---|

| Benzyl Acrylate (BA) | Benzoyl Peroxide | Analysis of reaction conversion and reactivity ratios. | unlp.edu.ar |

| p-Nitrobenzyl Acrylate (NBA) | Benzoyl Peroxide | Analysis of reaction conversion and reactivity ratios. | unlp.edu.ar |

| 2-Ethylhexyl Acrylate (EHA) | Dithiobenzoate (as macro-CTA) | Synthesis of block copolymers via RAFT polymerization. | unlp.edu.ar |

| n-Alkyl (meth)acrylates | Not specified | Study of thermal degradation mechanisms. | unlp.edu.ar |

Beyond vinyl acetate and acrylates, this compound and its related dialkyl fumarates/maleates have been copolymerized with other unsaturated monomers.

Alpha-Olefins: Copolymers containing approximately equal molar amounts of a 2-methyl alpha-olefin and a fumarate ester have been developed.

Vinyl Pyrrolidone (VP): Copolymers of dialkyl fumarates (with C12 alkyl chains) and vinyl pyrrolidone have been synthesized and studied as viscosity index improvers and flow improvers, showing greater efficiency than corresponding vinyl acetate copolymers. unlp.edu.ar

Styrene (B11656): Attempts have been made to copolymerize didodecyl maleate with styrene using benzoyl peroxide as an initiator, although challenges in achieving the desired polymer have been reported, indicating potential reactivity issues between these specific comonomers. researchgate.netresearchgate.net

Ethylene (B1197577): Copolymers of ethylene and other unsaturated monomers are used to improve the low-temperature flow properties of middle distillate fuels. molaid.com Ethylene-vinyl acetate is a well-known commercial copolymer. wikipedia.org

Copolymerization with Vinyl Monomers

Copolymers with Alkyl Acrylates

Structure-Property Relationships in this compound Polymers

The relationship between the molecular structure of poly(this compound) and its macroscopic properties is a critical area of study. The polymer's unique characteristics are directly tied to its chain configuration, thermal behavior, and the influence of its long alkyl side chains.

Polymers derived from this compound characteristically form comb-like structures. espci.fr In this architecture, the polymer consists of a central backbone with side chains grafted onto it. espci.frresearchgate.net For poly(this compound), the main chain is formed by the polymerization of the fumarate units, while the two long dodecyl (-C12H25) groups attached to each monomer unit extend outwards, creating the "teeth" of the comb. espci.fr This structure is a direct consequence of polymerizing monomers that have long alkyl chains. researchgate.net These comb-like conformations significantly influence the polymer's physical properties, including thermal stability and mechanical behavior.

Polymers of dialkyl fumarates, including this compound, have been found to exhibit thermotropic liquid crystalline behavior. researchgate.net Thermotropic liquid crystals are materials that display liquid crystal phases as the temperature is varied. medcraveonline.commdpi.com These materials transition into a state that has the fluidity of a liquid but retains the long-range molecular order of a crystal. fiveable.me In the case of dialkyl fumarate polymers, this behavior is attributed to the ability of the rigid polymer chains to aggregate into ordered, nematic liquid crystal-like structures. researchgate.net The transition from a solid or amorphous state to a liquid crystalline phase occurs upon heating, and a further temperature increase leads to a transition to a true isotropic liquid. mdpi.com

The key characteristics of thermotropic liquid crystals are defined by their transition temperatures:

Melting Temperature (Tm): The temperature at which the material transitions from a solid crystal to a liquid crystal phase. mdpi.com

Clearing Temperature (Tc): The temperature at which the liquid crystal phase changes into a clear, isotropic liquid. mdpi.com

The ordered yet fluid nature of the mesophase in thermotropic polymers allows for processing techniques that can induce a high degree of molecular orientation. tripod.com

For instance, the structure of the alkyl group influences the kinetic behavior during polymerization. A study of dialkyl fumarates with different alkyl groups (isopropyl, cyclohexyl, 2-ethylhexyl) under microwave irradiation revealed a clear reactivity order, demonstrating the steric and electronic effects of the side chains. unlp.edu.ar

Furthermore, the alkyl chain length affects the properties of the resulting polymer. In processes such as the hydrolysis of fumarate polymer intermediates, a longer alkyl chain necessitates higher temperatures or longer reaction times to achieve conversion. google.com This is because longer, bulkier chains can sterically hinder access to the polymer backbone. The thermal stability of copolymers made from di-n-docosyl fumarate (C22 chains) and other monomers has also been noted, indicating that long side chains play a role in the material's degradation profile. unlp.edu.ar

Table 1: Impact of Alkyl Group Structure on Polymerization Reactivity This table is based on findings for various dialkyl fumarates to illustrate the principle of alkyl chain impact.

| Dialkyl Fumarate Type | Relative Reactivity Order | Reference |

|---|---|---|

| Dicyclohexyl Fumarate (DCHF) | Highest | unlp.edu.ar |

| Diisopropyl Fumarate (DIPF) | High | unlp.edu.ar |

| Di-2-ethylhexyl Fumarate (DEHF) | Medium | unlp.edu.ar |

The mechanical properties of polymers, such as ductility, are closely linked to their molecular structure and relaxation behaviors. nih.gov Poly(dialkyl fumarates) are known to have rigid polymer backbones due to the absence of a methylene (B1212753) spacer in the main chain. researchgate.netresearchgate.net This rigidity significantly influences their mechanical response.

Studies on poly(diethyl fumarate), a related polymer with shorter ethyl side chains, have shown that the material is brittle even at temperatures above its secondary (β) relaxation temperature. nih.gov Relaxation processes in polymers allow for the dissipation of energy, and the characteristics of these relaxations govern whether a polymer behaves in a ductile or brittle manner. The inherent rigidity of the poly(fumarate) chain appears to limit its ability to deform plastically, leading to brittleness. While specific data on the ductility of poly(this compound) is limited, the general principles observed in similar poly(fumarates) suggest that the rigid backbone is a dominant factor in its mechanical profile. nih.gov

Impact of Alkyl Chain Length on Polymer Characteristics

Advanced Polymer Synthesis Techniques and Characterization

To gain better control over the architecture and properties of poly(dialkyl fumarates), advanced synthesis methods beyond conventional free-radical polymerization are employed.

Controlled Radical Polymerization (CRP), also referred to as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a set of techniques that allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. specificpolymers.comwikipedia.org Unlike conventional free-radical polymerization, which involves rapid and largely uncontrolled chain growth and termination, CRP methods establish an equilibrium between active propagating radicals and dormant species. specificpolymers.commdpi.com This reversible deactivation minimizes termination reactions, allowing chains to grow more uniformly. wikipedia.org

Key CRP techniques include:

Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (often copper-based) to reversibly activate and deactivate polymer chains. mdpi.comsigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP): This technique utilizes stable nitroxide radicals to reversibly cap the growing polymer chains. wikipedia.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization involves a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization through a reversible chain transfer process. specificpolymers.com It is highly versatile and tolerant of a wide range of monomers and functional groups. specificpolymers.com

RAFT polymerization has been successfully applied to the synthesis of dialkyl fumarates. researchgate.net For example, triblock copolymers have been created by using a poly(dialkyl fumarate) chain as a macro-chain transfer agent for the subsequent RAFT polymerization of a different monomer, such as 2-ethylhexyl acrylate. researchgate.net This approach allows for the creation of well-defined block copolymers where a rigid poly(fumarate) segment is combined with a flexible segment, offering a pathway to novel materials with tailored mechanical and thermal properties.

Table 2: Comparison of Polymerization Techniques

| Feature | Conventional Radical Polymerization | Controlled Radical Polymerization (e.g., RAFT) | Reference |

|---|---|---|---|

| Chain Growth | Uncontrolled, rapid | Controlled, sequential addition | specificpolymers.comsigmaaldrich.com |

| Termination | Common, unavoidable | Significantly suppressed | wikipedia.org |

| Molecular Weight | Broad distribution (high dispersity) | Predetermined, narrow distribution (low dispersity) | specificpolymers.com |

| Polymer Architecture | Primarily linear homopolymers | Complex architectures (block, star, etc.) possible | researchgate.netspecificpolymers.com |

| Control Mechanism | None | Equilibrium between active and dormant species | mdpi.com |

Graft Copolymerization Studies

Graft copolymerization is a versatile technique used to modify the properties of a base polymer by covalently bonding monomeric or polymeric side chains to its main backbone. nih.govuctm.edu This process results in a hybrid polymer that combines the properties of both the backbone and the grafted chains. uctm.edu this compound, commonly in its maleate form (dilauryl maleate or DLM), has been utilized as a comonomer in grafting reactions to create functional materials. researchgate.net

A notable application is in the fabrication of oil sorbents, where copolymers are grafted onto a substrate to enhance its oleophilic properties. researchgate.net In one such study, a copolymer of dilauryl maleate (DLM) and octadecyl acrylate (ODA) was synthesized and coated onto non-woven polyethylene (B3416737) terephthalate (B1205515) (NWPET) fibers. researchgate.net The copolymerization was achieved through both bulk and suspension techniques using divinylbenzene (B73037) (DVB) as a crosslinker and benzoyl peroxide as an initiator. researchgate.net The reaction mixture, containing the monomers and initiator, was polymerized and simultaneously grafted onto the NWPET fiber support. researchgate.net This process effectively modified the fiber surface, imparting the hydrophobic characteristics of the DLM and ODA, making it effective for oil sorption. researchgate.net

The conditions for such a grafting process are detailed in the table below.

Table 1: Example of Reaction Parameters for Graft Copolymerization Involving Dilauryl Maleate (DLM)

| Parameter | Component / Condition | Purpose / Remarks | Source |

|---|---|---|---|

| Backbone/Substrate | Non-woven polyethylene terephthalate (NWPET) | Provides structural support for the grafted polymer coating. | researchgate.net |

| Monomers | Dilauryl maleate (DLM), Octadecyl acrylate (ODA) | DLM provides hydrophobicity and flexibility; ODA enhances oleophilicity. | researchgate.net |

| Crosslinker | Divinylbenzene (DVB) | Creates a crosslinked polymer network on the fiber surface. | researchgate.net |

| Initiator | Benzoyl Peroxide | Initiates the free-radical polymerization of the monomers. | researchgate.netresearchgate.net |

| Solvent | Xylene (for monomer synthesis), Cyclohexane or Isopropanol (for suspension polymerization) | Used to dissolve reactants and control reaction medium. | researchgate.net |

| Temperature | 60 °C | For the polymerization and grafting reaction. | researchgate.net |

| Reaction Time | 5 hours | To ensure complete reaction of all monomers. | researchgate.net |

Despite its utility, the reactivity of didodecyl maleate in copolymerization can be challenging. Research has indicated difficulties in copolymerizing it with more reactive monomers like styrene using standard free-radical initiators such as benzoyl peroxide. researchgate.net This is attributed to the inherent lower reactivity of the 1,2-disubstituted ethylene bond in maleate esters compared to monosubstituted vinyl monomers. researchgate.net However, its successful incorporation into graft copolymers for applications like sealable films has been documented in patent literature, suggesting that with appropriate reaction strategies, its properties can be effectively harnessed. google.com

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful and efficient strategy for synthesizing functional polymers. nih.govnih.gov This approach involves the chemical transformation of a pre-existing polymer, allowing for the introduction of specific functional groups along the polymer chain from a single parent scaffold. nih.govbeilstein-journals.org This method is advantageous as it ensures that the resulting functionalized polymers retain the degree of polymerization and low polydispersity of the original polymer. nih.gov

Polymers that incorporate this compound units are excellent candidates for PPM. The carbon-carbon double bond within the but-2-enedioate moiety of the monomer unit serves as a reactive site that can be targeted for further chemical reactions. beilstein-journals.orgresearchgate.net Radical addition reactions, such as thiol-ene chemistry, are particularly effective for modifying polymers containing such double bonds. beilstein-journals.org

For a polymer synthesized with this compound, the unreacted double bonds distributed along its backbone can be functionalized to tailor the material's final properties. For instance, a copolymer like the poly(DLM-co-ODA) described previously could undergo a PPM reaction. researchgate.net While specific studies detailing the PPM of a this compound-containing polymer are not extensively reported, the general methodology for such a transformation is well-established in polymer chemistry. nih.govbeilstein-journals.org A representative procedure would involve dissolving the parent polymer and a modifying agent in a suitable solvent, followed by the addition of a catalyst or initiator to drive the reaction at the double bond sites. nih.gov

The table below outlines a generalized set of parameters for a potential PPM reaction on a polymer containing this compound units, based on established modification chemistries.

Table 2: Generalized Parameters for Post-Polymerization Modification

| Parameter | Component / Condition | Purpose / Remarks | Source |

|---|---|---|---|

| Parent Polymer | Polymer containing this compound units | The macromolecular scaffold to be functionalized. | researchgate.netnih.gov |

| Reactive Site | Carbon-carbon double bond of the but-2-enedioate moiety | Site for the chemical modification reaction. | beilstein-journals.org |

| Modifying Agent | Thiol-containing compound (e.g., thioglycolic acid) | The molecule to be attached to the polymer backbone via thiol-ene reaction. | beilstein-journals.org |

| Initiator/Catalyst | Photoinitiator (for UV-induced reaction) or Radical Initiator (for thermal reaction) | To initiate the addition reaction across the double bond. | beilstein-journals.org |

| Solvent | Dichloromethane, Tetrahydrofuran (THF), or Dimethylformamide (DMF) | To ensure all reactants are in a homogeneous solution. | nih.gov |

| Temperature | Ambient to 50 °C | Dependent on the specific reaction and initiator used. | nih.gov |

| Purification | Precipitation in a non-solvent (e.g., chilled diethyl ether or methanol) | To remove unreacted reagents and isolate the purified functional polymer. | nih.gov |

This strategy allows for the creation of a diverse library of functional materials from a single, well-defined precursor polymer, opening avenues for applications in advanced materials, biomaterials, and functional surfaces. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Conformation and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the three-dimensional structure and electronic properties of molecules. numberanalytics.comjocpr.com For dialkyl maleates, including by extension didodecyl but-2-enedioate, these calculations reveal peculiar conformational and reactive characteristics. oup.comresearchgate.net

Theoretical studies on dimethyl maleate (B1232345), a smaller analog, have determined its equilibrium structures. oup.comresearchgate.net A notable finding is that in all stable conformations, the molecule is non-planar. Typically, one of the O=C-O ester planes is nearly perpendicular to the C-C=C-C backbone, while the other is almost coplanar. oup.comresearchgate.net This specific arrangement is believed to be the source of the unique reactivity observed in maleic acid diesters compared to other conjugated esters. oup.comresearchgate.net The interaction between the two ester groups influences the molecule's stability and electronic structure. oup.comrsc.org Furthermore, computational studies on the related H-maleate anion show it adopts a closed structure due to strong intramolecular hydrogen bonding, a feature that influences its interactions in different chemical environments. mdpi.comresearchgate.net

The reactivity of the maleate structure can be further probed by calculating properties like local softness and electron density, which help predict how the molecule will interact with other reagents, such as in cycloaddition reactions or when complexed with Lewis acids. oup.commdpi.com

| Computational Method | Key Finding for Maleate Structures | Implication for this compound | Reference |

|---|---|---|---|

| RHF and B3LYP (DFT) | Equilibrium structures of dimethyl maleate are non-planar. One ester group is perpendicular to the C-C=C-C plane, the other is coplanar. | The dodecyl ester groups likely adopt a similar non-planar orientation, influencing packing and reactivity. | oup.comresearchgate.net |

| X-ray Spectroscopy and DFT | Electronic structure analysis of maleate dianions reveals weaker bonding characteristics compared to fumarate (B1241708) and succinate (B1194679) dianions. | The electronic properties of the but-2-enedioate core will influence its polymerization and chemical stability. | rsc.org |

| DFT and Molecular Dynamics | The H-maleate anion forms a strong intramolecular hydrogen bond, leading to a closed conformation. | While not directly applicable to the diester, this highlights the strong influence of local stereochemistry on conformation. | mdpi.comresearchgate.net |

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.net This method allows researchers to understand the equilibrium and dynamical properties of complex systems, making it particularly valuable for investigating polymers. researchgate.netmdpi.com By solving the classical equations of motion for a many-body system, MD can model macroscopic properties like glass transition temperature and mechanical response, as well as molecular-level phenomena like chain conformation and diffusion. mdpi.comrsc.org

While no specific MD simulations on polymers derived solely from this compound are documented, the methodology is widely applied to related polymer systems, such as those containing maleic anhydride (B1165640). purdue.eduresearchgate.net For instance, simulations of poly(styrene-co-maleic anhydride) have been used to study the immobilization of nanoparticles and the interaction between the polymer and other chemical species. researchgate.net

If this compound were incorporated into a polymer, MD simulations could provide critical insights. nih.gov Researchers could model the dynamics of the long dodecyl side chains, predict how they affect the polymer's bulk properties, and understand the mobility of the polymer chains in different environments. arxiv.orgfrontiersin.org Such simulations are crucial for designing functional materials, including polymer membranes for separation applications or self-healing materials. frontiersin.orgtsukuba.ac.jp

| Simulation Target | Information Gained from MD Simulations | Potential Application to this compound Polymers | Reference |

|---|---|---|---|

| Polymer Chain Dynamics | Models chain relaxation, diffusion, and response to external forces. | Predicting viscosity, mechanical strength, and thermal properties of the polymer. | rsc.orgaps.org |

| Bulk Polymer Properties | Calculation of glass transition temperature, density, and elastic moduli. | Understanding how the long alkyl chains influence the material's physical state and performance. | mdpi.comrsc.org |

| Polymer-Solvent/Additive Interactions | Analysis of miscibility, swelling, and the distribution of small molecules within the polymer matrix. | Designing formulations for coatings, plasticizers, or nanocomposites. | researchgate.nettsukuba.ac.jp |

Structure-Property Prediction via Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. nih.goveuropa.eu These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to create a predictive equation. nih.govresearchgate.netresearchgate.net

For esters, QSAR models have been successfully developed to predict various endpoints, including aquatic toxicity and rates of hydrolysis. nih.govacs.orgacs.org A study on the toxicity of aliphatic esters toward Tetrahymena pyriformis used a genetic algorithm to select the most relevant molecular descriptors, resulting in a robust predictive model. nih.govresearchgate.net Another study focused on predicting ester hydrolysis rates, a key factor in environmental persistence, using descriptors derived from quantum chemical topology. acs.org Such models are crucial for regulatory purposes, like REACH, which encourages the use of computational predictions to reduce animal testing. europa.eu

For this compound, these approaches could be used to estimate its properties without direct experimentation. sc.educhemrxiv.org By calculating its molecular descriptors—which can range from simple counts of atoms and bonds to complex electronic and topological indices—its behavior in biological and environmental systems could be predicted based on existing models for similar esters. arxiv.org

| Predicted Property | Modeling Approach | Key Molecular Descriptors | Relevance to this compound | Reference |

|---|---|---|---|---|

| Aquatic Toxicity (log 1/IGC50) | Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Descriptors related to molecular size, shape, and electronic properties. | Allows for preliminary risk assessment of environmental impact. | nih.govresearchgate.net |

| Ester Hydrolysis Rate | QSAR based on quantum topological molecular similarity; pKa-driven MLR models. | Descriptors for the (O=C)C-O fragment; pKa, electronegativity, polarizability. | Predicts biodegradability and persistence in the environment. | acs.orgacs.org |

| General Physicochemical Properties | Machine Learning (e.g., Deep Neural Networks) | Molecular Weight, LogP, Topological Polar Surface Area (TPSA), HOMO-LUMO gap. | Provides a foundational dataset for designing applications and assessing safety. | researchgate.netchemrxiv.org |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a cornerstone for elucidating reaction mechanisms, providing a step-by-step description of how reactants transform into products. numberanalytics.com Methods like DFT allow chemists to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. mdpi.comnumberanalytics.com This insight is critical for optimizing reaction conditions and predicting product outcomes. numberanalytics.com

While specific mechanistic studies on this compound are not available, research on its analogs offers valuable information. A computational study on the amine-catalyzed isomerization of dimethyl maleate to dimethyl fumarate detailed a four-step mechanism, identifying the rate-limiting step. researchgate.net Other studies have computationally investigated the Diels-Alder reaction, a common reaction for maleic anhydride and its derivatives, confirming a concerted mechanism where the diene and dienophile react in a single, highly ordered step. numberanalytics.com Similarly, the "ene" reaction involving maleic anhydride has been studied computationally to identify the likely products. mdpi.com These computational approaches can also be applied to understand polymerization reactions and the thermal decomposition of polymers. nist.govacs.org

| Reaction Type | Computational Method | Key Mechanistic Insight | Relevance to this compound | Reference |

|---|---|---|---|---|

| Isomerization (Maleate to Fumarate) | DFT | A multi-step mechanism involving addition-elimination of a catalyst (e.g., amine) was verified. The initial addition step is rate-limiting. | Explains the potential for isomerization during synthesis or processing, affecting final product properties. | researchgate.net |

| Diels-Alder Cycloaddition | DFT, Ab initio | The reaction proceeds through a concerted, single-step mechanism with a highly ordered transition state. | Predicts reactivity in copolymerization or modification reactions involving dienes. | numberanalytics.com |

| Ene Reaction | NMR supported by computation | Identified the specific isomeric products formed from the reaction of maleic anhydride with unsaturated fatty acid models. | Provides a framework for predicting side reactions or functionalization pathways. | mdpi.com |

| SN2 Reaction | DFT | Generated reaction profiles and correlated calculated energy barriers with experimental reaction heats. | Fundamental for understanding substitution reactions at the ester group. | mdpi.com |

Theoretical Frameworks for Polymerization Kinetics

Understanding the kinetics of polymerization is essential for controlling the molecular weight, structure, and properties of the final polymer. Theoretical frameworks, often supported by quantum chemical calculations, provide a basis for modeling and predicting reaction rates. acs.orgpan.pl

The esterification of maleic anhydride with alcohols to produce dialkyl maleates, the synthetic precursors to compounds like this compound, has been studied kinetically. pan.pl Research shows this is a two-stage process: a rapid first step forms the monoester, followed by a slower, reversible, and catalyst-dependent second step to form the diester. pan.pl Kinetic studies determined that the second stage follows second-order kinetics with respect to both the monoester and the alcohol, and the reaction rate is strongly influenced by temperature and the type of acid catalyst used. pan.pl

Furthermore, computational studies on the radical polymerization of maleic anhydride with olefins have shown how Lewis acids can act as catalysts. acs.org DFT calculations revealed that the Lewis acid activates the maleic anhydride, which reduces the energy barrier for generating the initial radical and stabilizes the growing polymer chain, thereby facilitating the polymerization process. acs.org The polymerization of related maleimide (B117702) derivatives has also been noted to yield polymers with high thermal stability. frontiersin.org These theoretical models are crucial for designing efficient industrial processes for both the synthesis of the monomer and its subsequent polymerization. nih.gov

| Process | Theoretical Approach | Key Kinetic Finding | Relevance to this compound | Reference |

|---|---|---|---|---|

| Esterification (Synthesis) | Experimental Kinetic Modeling | The rate-limiting step (monoester to diester) is second-order. The rate depends on catalyst type and temperature, following the Arrhenius equation. | Provides a kinetic model for optimizing the synthesis of this compound. | pan.pl |

| Radical Copolymerization | DFT Calculations | Lewis acid catalysts lower the activation energy by coordinating with the maleic anhydride monomer, stabilizing radical intermediates. | Offers a strategy for controlling the polymerization of this compound with other monomers. | acs.org |

| Polymerization of Derivatives | General Polymer Chemistry | The vinylene group in maleimide derivatives can be polymerized to create polymers with high thermal stability. | Suggests that polymers of this compound could possess desirable thermal properties. | frontiersin.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymers and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of didodecyl but-2-enedioate and its corresponding polymers. Both ¹H and ¹³C NMR provide critical information about the molecular framework, enabling the confirmation of the compound's synthesis and the characterization of its polymeric forms.

In the ¹H NMR spectrum of this compound, specific chemical shifts are indicative of the different proton environments within the molecule. For instance, the protons of the methyl (CH₃) groups typically appear as a triplet at approximately 0.88 ppm. The methylene (B1212753) (CH₂) groups of the long dodecyl chains produce a broad signal around 1.26 ppm, while the methylene groups adjacent to the ester oxygen (OCH₂) are shifted downfield to about 4.1-4.3 ppm. The olefinic protons (-CH=CH-) of the but-2-enedioate backbone are particularly diagnostic, with their chemical shifts providing information about the isomeric form of the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the range of 165-175 ppm. The olefinic carbons appear around 130-135 ppm, and the carbons of the dodecyl chains resonate at various positions in the upfield region of the spectrum.

This compound can exist as two geometric isomers: the cis (Z) isomer, known as didodecyl maleate (B1232345), and the trans (E) isomer, known as didodecyl fumarate (B1241708). The E/Z isomer ratio is a critical parameter that influences the physical and chemical properties of both the monomer and its resulting polymers. NMR spectroscopy is a powerful technique for determining this ratio.

The chemical shifts of the olefinic protons are distinct for the cis and trans isomers. In the case of dialkyl maleates, the two olefinic protons are chemically equivalent and typically show a singlet around 6.0-6.3 ppm. For dialkyl fumarates, the olefinic protons are also equivalent and exhibit a singlet, but it is shifted further downfield to approximately 6.8 ppm. By integrating the areas of these respective signals in the ¹H NMR spectrum, the relative amounts of the maleate and fumarate isomers in a sample can be accurately quantified.

For example, in a mixture of didodecyl maleate and didodecyl fumarate, the percentage of each isomer can be calculated using the following formula:

% Isomer = (Integration of Isomer Signal / Total Integration of Olefinic Signals) x 100

This analysis is crucial for monitoring isomerization reactions, which can be induced by heat or chemical catalysts, and for controlling the stereochemistry of polymerization processes.

When this compound is polymerized, the resulting polymer, poly(this compound), can exhibit structural irregularities such as branching. The degree of branching has a significant impact on the polymer's properties, including its crystallinity, solubility, and mechanical strength. High-resolution NMR spectroscopy is a key technique for quantifying the extent of branching in these polymer backbones.

Branching in poly(dialkyl fumarate)s can arise from chain transfer reactions during polymerization. These reactions can lead to the formation of tertiary carbon atoms along the polymer chain. In the ¹³C NMR spectrum of the polymer, these branched points give rise to distinct signals that are different from those of the linear chain. By comparing the integration of the signals corresponding to the branched and linear units, the degree of branching can be determined.

Furthermore, specialized NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be employed to differentiate between CH, CH₂, and CH₃ groups, providing more detailed information about the polymer's microstructure. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the connectivity between different atoms in the polymer chain, helping to identify the specific nature and location of the branches.

E/Z Isomer Ratio Determination

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound and its polymers.

In the IR spectrum of this compound, the most prominent absorption band is the C=O stretching vibration of the ester group, which appears at approximately 1720-1740 cm⁻¹. The C-O stretching vibrations are observed in the region of 1150-1300 cm⁻¹. The C-H stretching vibrations of the alkyl chains are found around 2850-2960 cm⁻¹. The C=C stretching vibration of the olefinic group is typically weaker and appears around 1640-1650 cm⁻¹. The position and shape of the C=C band can sometimes provide information about the isomeric form, with the trans isomer often showing a sharper and more intense band than the cis isomer.

Raman spectroscopy provides complementary information. The C=C stretching vibration is often stronger in the Raman spectrum than in the IR spectrum, appearing around 1640-1660 cm⁻¹. The C=O stretching band is also observed, typically in the range of 1720-1740 cm⁻¹. The long alkyl chains give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of their conformational order.

During polymerization, the intensity of the C=C stretching band decreases, which can be used to monitor the conversion of the monomer to the polymer. The other characteristic bands of the ester and alkyl groups remain in the polymer spectrum.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C-H (Alkyl) | 2850-2960 | 2850-2960 |

| C=O (Ester) | 1720-1740 | 1720-1740 |

| C=C (Olefin) | 1640-1650 | 1640-1660 |

| C-O (Ester) | 1150-1300 | Not typically prominent |

Mass Spectrometry Techniques in Research (e.g., LC-MS, GC-MS for reaction products/intermediates)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an invaluable tool for identifying and quantifying the components of a complex mixture.

For a volatile and thermally stable compound like this compound, GC-MS can be used for purity analysis and to identify any reaction byproducts or impurities. In the mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₂₈H₅₂O₄, MW = 452.7 g/mol ). Fragmentation patterns in the mass spectrum can provide structural information. For example, the loss of a dodecyl group (-C₁₂H₂₅) or a dodecyloxy group (-OC₁₂H₂₅) would result in characteristic fragment ions.

LC-MS is particularly useful for the analysis of less volatile compounds, such as the oligomers and polymers of this compound. It can also be used to analyze reaction intermediates that may not be stable enough for GC-MS. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for such analyses.

In polymer research, MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight distribution of polymers and to identify the end groups of the polymer chains.

Thermal Analysis (e.g., DSC, TGA) in Polymer Research (excluding specific thermal properties)

Thermal analysis techniques are essential for investigating the behavior of polymers as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used in polymer research.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. In the context of poly(this compound) research, DSC is used to study thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). The Tg is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which the crystalline regions of the polymer melt. These transitions appear as a step change or a peak in the DSC thermogram, respectively. The presence and characteristics of these transitions provide insights into the polymer's morphology and the mobility of its chains.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of polymers. The TGA thermogram shows the temperature at which the polymer begins to decompose and the rate of decomposition. This information is crucial for determining the processing window and service temperature of the polymer. The decomposition of poly(this compound) would likely involve the scission of the ester linkages and the degradation of the polymer backbone.

Chromatographic Methods for Purity and Compositional Analysis (e.g., GPC for molecular weight distribution)

Chromatographic methods are widely used for the separation, identification, and quantification of the components of a mixture. For this compound and its polymers, various chromatographic techniques are employed.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the this compound monomer and to quantify the E/Z isomer ratio. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase. In HPLC, the sample is dissolved in a liquid and separated based on its affinity for a stationary phase.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules cannot enter the pores and therefore elute first, while smaller molecules can penetrate the pores and elute later. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. The PDI provides a measure of the breadth of the molecular weight distribution.

Applications in Materials Science Research Non Biological/clinical

Monomer in Coatings and Adhesives Research

Didodecyl but-2-enedioate is a functional monomer used in the synthesis of polymers for coatings and adhesives. chemicalbull.com The two long dodecyl chains impart significant hydrophobicity (water resistance) and flexibility to the resulting polymer, while the ester groups can participate in polymerization.

Polymers containing this compound have been researched for their use as vehicles in highly durable exterior paints. Research has shown that polymers made from approximately equal molar amounts of a fumarate (B1241708) ester, such as didodecyl fumarate, and a 2-methyl alpha olefin can serve as the primary binder in paint formulations. These polymer vehicles can constitute a significant portion of the total paint composition, ranging from 5 to 95 percent by weight. The long alkyl chains contribute to the water-resistant and durable nature of the final coating, which is essential for exterior applications.

The hydrophobic properties imparted by the dodecyl chains make this compound a valuable component in the formulation of various protective coatings. Beyond exterior paints, these polymers are investigated for applications that require water resistance and binding properties. Such applications include:

Paper Coatings and Saturants: To improve the water resistance and durability of paper products.

Adhesives: The flexibility and hydrophobicity provided by the monomer are beneficial in formulating water-resistant adhesives. chemicalbull.com

Binders for Non-Woven Fabrics: Used to bind fibers together in materials like rug backings and fiberglass strands.

In these applications, this compound is copolymerized with other monomers, such as vinyl acetate (B1210297) or various acrylates, to create a polymer with tailored properties for the specific protective function required. google.comchemicalbull.comtandfonline.com

Adhesive Systems Incorporating this compound Polymers

Polymers derived from this compound, particularly its isomers didodecyl maleate (B1232345) and didodecyl fumarate, are utilized as monomers in the synthesis of specialized copolymers for adhesive applications. Research has focused on incorporating these monomers to develop water-insensitive and permanently flexible pressure-sensitive adhesives. google.com

In one area of development, copolymers of N-vinylpyrrolidone with dialkyl maleates or fumarates, including the didodecyl variants, have been created. google.com In these systems, the this compound component functions as an internal plasticizer, chemically bound within the polymer backbone. google.com This integration overcomes the issue of brittleness found in other copolymers, such as those made with maleic anhydride (B1165640), which produce friable films unsuitable for many adhesive applications. google.com The long dodecyl chains of the ester confer hydrophobicity and flexibility to the final polymer. google.com

The properties of these adhesive copolymers are highly dependent on the monomer ratio. google.com Studies indicate that as the proportion of 1-vinyl-2-pyrrolidone increases beyond a 5-to-1 molar ratio relative to the didodecyl maleate or fumarate, the resulting polymers tend to become water-sensitive and insoluble in hexane. google.com This demonstrates a critical formulation parameter for tuning the adhesive's performance characteristics to achieve the desired balance of tack, flexibility, and environmental resistance. google.com

Table 1: Properties of N-vinylpyrrolidone/Didodecyl but-2-enedioate Copolymer Adhesives

| Component | Function | Resulting Polymer Property | Key Finding |

|---|---|---|---|

| N-vinylpyrrolidone | Monomer | Provides adhesive backbone | A molar ratio of N-vinylpyrrolidone to ester below 5:1 results in a sticky, tacky, flexible, and water-insensitive material suitable for pressure-sensitive adhesives. google.com |

| This compound (Maleate or Fumarate) | Co-monomer / Internal Plasticizer | Imparts permanent flexibility and water insensitivity |

Advanced Composite Materials Development

Polymers based on this compound can be used in such binder applications. While specific quantitative data on composites exclusively using this compound polymers is limited in publicly available research, the known properties of its copolymers suggest their role in performance enhancement. The inherent flexibility and hydrophobicity imparted by the long dodecyl chains can improve the durability and impact resistance of a composite material. When used as a binder in a non-woven composite like a fiberglass mat, such a polymer ensures good adhesion to the glass fibers while maintaining flexibility, preventing the composite from becoming overly brittle. google.com

Research into various composite systems demonstrates the critical role of the binder in determining mechanical properties. For instance, studies on polyester (B1180765) resin composites show that the incorporation of fiberglass reinforcement significantly enhances properties like tensile modulus and impact strength. scielo.br The modulus of a composite with 40% virgin fiber content was found to be substantially greater than that of the pure resin. scielo.br This principle of property enhancement through the synergy of a resin/binder and a reinforcement fiber is central to composite material development.

Table 2: Illustrative Mechanical Properties of Reinforced Polymer Composites

This table provides examples from research to illustrate how reinforcement and binders affect mechanical properties in various composite systems.

| Composite System | Reinforcement/Binder | Property Measured | Finding | Source |

|---|---|---|---|---|

| Polyester Resin | Fiberglass Wastes (40 wt. %) | Tensile Modulus | Modulus increased by 20% compared to pure polyester resin. | scielo.br |

| Poly-4-hydroxybutyrate | (Bio-binder) | Tensile Strength | Achieved a tensile strength of 104 MPa. | ipme.ru |

| PLA Bio-binder | Hemp Fibre | Tensile Strength | Reported at 73 MPa. | ipme.ru |

| PLA Bio-binder | Sisal Fibre | Flexural Modulus | Achieved a flexural modulus of 19 GPa. | ipme.ru |

The performance of a composite material is critically dependent on the interfacial region between the reinforcement (e.g., fibers) and the polymer matrix. mdpi.com This interface, or interphase, is responsible for transferring stress from the matrix to the stronger reinforcement fibers. bibliotekanauki.pl The efficiency of this load transfer dictates the macroscopic mechanical properties of the composite. bibliotekanauki.plpilemedic.com

The mechanism of load transfer occurs primarily through shear stress in the resin matrix at the interface with the reinforcement. bibliotekanauki.pl If the adhesive bond at the interface is weak, the matrix may deform without effectively engaging the fibers, leading to premature failure. bibliotekanauki.pl The quality of interfacial adhesion can be estimated quantitatively by analyzing the composition dependence of the composite's tensile strength. mdpi.com Research has shown that interfacial adhesion is governed by the types of molecular interactions present. mdpi.com Weak van der Waals forces result in poor adhesion, whereas stronger, specific interactions like hydrogen bonds or π-electron interactions lead to enhanced adhesion and reinforcement. mdpi.com

In composites utilizing a polymer derived from this compound, the nature of the interface would be influenced by the monomer's chemical structure. The two long, non-polar dodecyl alkyl chains would primarily establish van der Waals forces with both non-polar polymer matrices and the fiber surface. The plasticizing effect of the this compound component could also create a more ductile interphase region. This modified region could alter the stress distribution between the matrix and the fibers, potentially enhancing toughness by allowing for controlled micro-deformation rather than catastrophic crack propagation. While direct interfacial studies on this specific compound are not widely documented, the fundamental principles of load transfer and adhesion provide a framework for understanding its potential role in modifying and enhancing composite properties at the microstructural level.

Environmental Fate and Degradation Pathways in Academic Research

Biodegradation Studies of Long-Chain Butenedioate (B8557255) Esters

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of many chemical substances from the environment. Research into the biodegradability of ester compounds, such as plasticizers, has been a subject of numerous studies. researchgate.net For butenedioate esters, the degradation process is influenced by several factors, including the structure of the molecule itself. researchgate.net

The length of the alkyl chains in ester molecules is a determining factor in their rate of biodegradation. Studies on maleate-based plasticizers have concluded that reducing the alkyl chain length can enhance the rate of biodegradation. researchgate.net This principle is also observed in other classes of esters. For phthalate (B1215562) esters, it is understood that long side chains can create steric hindrance, impeding the access of hydrolytic enzymes to the ester bonds and thereby slowing down degradation rates. nih.gov

Conversely, the enzymatic synthesis of esters (the reverse reaction of hydrolysis) has also been shown to be inversely proportional to the alkyl chain length of the alcohol reactant. rsc.org This suggests that the C12 dodecyl chains of didodecyl but-2-enedioate would likely result in a slower biodegradation rate compared to its shorter-chain counterparts like diethyl or dibutyl butenedioate.

Table 1: Conceptual Influence of Alkyl Chain Length on Biodegradation Rate of Dialkyl Butenedioates

| Compound Name | Alkyl Chain | Carbon Atoms | Expected Relative Biodegradation Rate | Governing Factor |

|---|---|---|---|---|

| Diethyl but-2-enedioate | Ethyl | C2 | Higher | Less steric hindrance nih.gov |

| Dibutyl but-2-enedioate | Butyl | C4 | Moderate | Moderate steric hindrance nih.gov |

| This compound | Dodecyl | C12 | Lower | Significant steric hindrance researchgate.netnih.gov |

The enzymatic degradation of esters is primarily facilitated by hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by adding water. Specifically, esterases are responsible for the initial step in the breakdown of butenedioate esters. nih.gov This process involves the hydrolysis of the two ester bonds in the this compound molecule.

The reaction yields the parent dicarboxylic acid (but-2-enedioic acid, which exists as maleic acid or fumaric acid) and the corresponding alcohol, which in this case is dodecanol (B89629) (lauryl alcohol). nih.gov Research on various aliphatic polyesters has identified enzymes such as lipases and cutinases as effective catalysts for this hydrolytic cleavage. mdpi.com The degradation is often characterized as a surface erosion mechanism, where enzymes act on the exterior of a material. mdpi.comnih.gov Subsequent microbial action would then degrade these initial products into simpler compounds like carbon dioxide and water. mdpi.com

Influence of Alkyl Chain Length on Degradation Rates

Abiotic Degradation Pathways (e.g., Hydrolysis in Environmental Systems)

In addition to microbial action, abiotic processes can contribute to the degradation of chemicals in the environment. For esters, chemical hydrolysis is a significant abiotic degradation pathway. mdpi.com This reaction involves the cleavage of the ester bond by water, a process that can be catalyzed by acidic or basic conditions in the environment. Similar to enzymatic action, the abiotic hydrolysis of this compound results in the formation of but-2-enedioic acid and dodecanol.

This initial abiotic breakdown can facilitate subsequent biodegradation by reducing the molecular weight of the parent compound and increasing its surface area, making it more accessible to microbial enzymes. mdpi.com The resulting degradation product, but-2-enedioic acid, is itself subject to further environmental transformation. Maleic acid, for example, can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about two days. nih.gov Fumaric acid is considered readily biodegradable and is not expected to persist in the environment. santos.com

Environmental Persistence and Mobility Research

The environmental persistence and mobility of a chemical determine its potential for long-range transport and accumulation. Persistence is a measure of how long a substance remains in the environment before being broken down. nih.gov Given that long-chain aliphatic polyesters are known for their stability, this compound is expected to be more persistent than its shorter-chain analogs. uni-konstanz.de

Mobility refers to a chemical's ability to move through environmental compartments and is often predicted by its partitioning behavior between water and organic carbon. concawe.eu The octanol-water partition coefficient (logP or log Kow) is a key indicator of this behavior. For didodecyl maleate (B1232345), the logP is estimated to be greater than +8, signifying a very high degree of hydrophobicity. This property suggests that the compound will have very low water solubility and a strong tendency to adsorb to soil, sludge, and sediment. europa.eusantos.com Consequently, its mobility in aquatic systems is expected to be low, limiting its potential to leach into groundwater. concawe.eu

Table 2: Estimated Physicochemical Properties and Environmental Mobility of this compound

| Property | Estimated Value | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Molecular Formula | C₂₈H₅₂O₄ | High molecular weight contributes to low volatility. | |

| LogP (Octanol-Water Partition Coefficient) | > 8 | Highly hydrophobic; strong adsorption to soil and sediment. Low mobility in water. | |

| Water Solubility | Likely insoluble | Low potential for transport in aqueous systems. | |

| Vapor Pressure | Low (inferred from high molecular weight) | Not expected to be a significant atmospheric pollutant. | santos.com |

Analytical Methodologies for Environmental Monitoring of Degradation Products

Monitoring the presence and breakdown of this compound and its metabolites in environmental samples requires sensitive and specific analytical methods. The standard techniques for the analysis of such organic compounds and their degradation products are chromatography-based. nih.gov

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed. nih.govamericanpharmaceuticalreview.com These are typically coupled with powerful detection methods, most commonly mass spectrometry (MS), which allows for the identification and quantification of the target analytes at very low concentrations. nih.gov For ester compounds, GC-MS is a well-established method. nih.gov The analysis can be designed to monitor the disappearance of the parent compound (this compound) or the appearance of its degradation products (but-2-enedioic acid and dodecanol). d-nb.info Given the potential for ester hydrolysis during certain analytical procedures, methods may need to be adapted, for instance by using non-aqueous conditions or derivatization to stabilize the analytes prior to analysis. americanpharmaceuticalreview.com

Table 3: Analytical Methods for Monitoring this compound and its Degradation Products

| Analytical Technique | Target Analyte(s) | Sample Matrix | Purpose | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | This compound, Dodecanol | Water, Soil, Sediment | Quantification of parent compound and alcohol degradation product. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | This compound, But-2-enedioic acid (Maleic/Fumaric) | Water, Soil Extracts | Quantification of parent compound and acidic degradation product. | nih.govresearchgate.net |

| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | But-2-enedioic acid | Water | Monitoring the formation of the UV-active diacid product. | d-nb.info |

| Derivatization followed by GC-MS | But-2-enedioic acid | Various | Improves volatility and chromatographic behavior of the diacid for GC analysis. | americanpharmaceuticalreview.com |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes

The conventional synthesis of Didodecyl but-2-enedioate involves the esterification of fumaric acid with dodecyl alcohol, often catalyzed by strong mineral acids like sulfuric acid under reflux conditions. While effective, this method presents environmental and safety challenges. Future research is trending towards the development of greener, more sustainable synthetic pathways.

Key areas of investigation include:

Enzymatic Catalysis: Utilizing lipases as biocatalysts for the esterification process offers a milder, highly selective, and environmentally benign alternative to harsh acid catalysts. Research would focus on optimizing reaction conditions such as temperature, solvent system, and enzyme concentration to maximize yield and purity.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized nanoparticles like zinc oxide (ZnONP), is a promising direction. mdpi.com These catalysts are easily separable from the reaction mixture, allowing for straightforward recovery and reuse, which aligns with the principles of green chemistry. fau.eu

Process Intensification: Exploring techniques like microwave-assisted or ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com These approaches can lead to higher process efficiency and lower environmental impact.

Alternative Feedstocks: Investigating the production of the precursor, fumaric acid, from renewable biomass sources instead of petroleum feedstocks would further enhance the sustainability profile of this compound.

Novel Polymer Architectures and Functional Materials

The presence of a polymerizable double bond and long alkyl side chains makes this compound an attractive monomer for creating advanced polymers with unique properties. Its structural isomer, dilauryl maleate (B1232345), is known to undergo polymerization to form cross-linked networks. Research is moving beyond simple homopolymers to the design of complex macromolecular architectures that provide tailored functionalities.

Emerging trends in this area include:

Living and Controlled Polymerization: Techniques like living anionic polymerization or coordination-insertion polymerization can be employed to synthesize polymers with precise control over molecular weight and narrow molecular weight distributions. advancedsciencenews.comnih.gov This control is crucial for creating well-defined block copolymers, where a poly(this compound) segment could be combined with other polymer blocks to create materials like thermoplastic elastomers or amphiphilic surfactants.

Graft and Comb Polymers: Using "grafting through" or "grafting to" methods, this compound can be incorporated as side chains onto a different polymer backbone. mdpi.com This approach allows for the creation of comb-like architectures where the dodecyl chains can influence properties such as solubility, thermal behavior, and surface energy.

Functional Materials for Specific Applications: The significant hydrophobic character imparted by the two dodecyl chains makes its polymers suitable for specialized applications. Research is focused on leveraging this property to develop advanced materials such as:

High-Performance Lubricant Additives: Building on its known use as a pour-point depressant, polymers of this compound could be engineered for enhanced viscosity index improvement and thermal stability in lubricating oils.

Hydrophobic Coatings and Sealants: Copolymers incorporating this compound could be used to create superhydrophobic surfaces for anti-icing, self-cleaning, or corrosion-resistant applications.